molecular formula C11H14FN B1632276 3-(2-Fluorophenyl)piperidine

3-(2-Fluorophenyl)piperidine

Cat. No.: B1632276
M. Wt: 179.23 g/mol
InChI Key: YOMCWKRMVZBBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules and Drug Discovery

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many pharmaceutical agents. nih.govarizona.edu It is one of the most prevalent heterocyclic structures found in U.S. FDA-approved drugs. arizona.edu The widespread use of the piperidine moiety stems from its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.compharmaceutical-business-review.com Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. researchgate.net

The integration of piperidine rings into drug candidates can lead to several advantages:

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing water solubility and allowing for favorable interactions with biological targets. thieme-connect.com

Improved Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit enhanced metabolic stability and membrane permeability. thieme-connect.comresearchgate.net

Versatile Biological Activity: The piperidine scaffold is a key component in a wide array of therapeutic classes, including antipsychotics (e.g., Haloperidol, Risperidone), antidepressants (e.g., Paroxetine), and analgesics. arizona.eduwikipedia.org

The prevalence of the piperidine scaffold in successful drugs underscores its importance as a "privileged" structure in medicinal chemistry, consistently yielding compounds with desirable therapeutic properties. researchgate.netresearchgate.net

Examples of FDA-Approved Drugs Containing a Piperidine Scaffold
Drug NameTherapeutic Class
SertralineAntidepressant
ParoxetineAntidepressant
HaloperidolAntipsychotic
RisperidoneAntipsychotic
MinoxidilAntihypertensive
RaloxifeneSelective Estrogen Receptor Modulator

Strategic Role of Fluorine Substitution in Enhancing Pharmacological Profiles

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. tandfonline.comtandfonline.com

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life. tandfonline.comacs.org

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, enhancing binding affinity. tandfonline.com

Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govyoutube.com

Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a drug's absorption and distribution. tandfonline.com

Impact of Fluorine Substitution on Drug Properties
PropertyEffect of FluorinationExample Drug
Metabolic StabilityIncreasedCelecoxib
Binding AffinityEnhancedAtorvastatin
LipophilicityIncreasedSitagliptin
pKa of AminesDecreasedVoriconazole

Overview of Current Research Trajectories for Fluorophenyl-Piperidine Derivatives

The combination of a fluorophenyl group and a piperidine ring in a single molecule has given rise to a rich area of research in medicinal chemistry. Current research on fluorophenyl-piperidine derivatives is exploring their potential in various therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases. nih.govmdpi.com

Recent studies have focused on the synthesis and biological evaluation of novel fluorophenyl-piperidine analogs. For instance, research has explored the synthesis of 3-substituted piperidines with partially fluorinated groups, demonstrating the effectiveness of rhodium catalysts in these reactions. mdpi.com Other work has investigated the impact of fluorine substitution on the binding affinity of piperidine-based compounds to various receptors. rsc.org The development of radiolabeled fluorophenyl-piperidine derivatives, such as those containing fluorine-18, is also an active area of research for use in positron emission tomography (PET) imaging to study disease states and drug distribution. nih.govosti.gov

The ongoing exploration of fluorophenyl-piperidine derivatives highlights the continued interest in this chemical space and its potential to yield novel therapeutic agents with improved properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

3-(2-fluorophenyl)piperidine

InChI

InChI=1S/C11H14FN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

YOMCWKRMVZBBBD-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC=CC=C2F

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Strategies for 3-(2-Fluorophenyl)piperidine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. nih.gov This approach helps to identify key bond disconnections and strategic functional group interconversions.

Disconnection Approaches and Precursor Identification

The primary disconnection for this compound typically involves breaking the bonds of the piperidine (B6355638) ring. Two common approaches are the C-N bond disconnection and the C-C bond disconnection.

A C-N disconnection strategy would lead to a linear amino alcohol or amino halide precursor. For instance, cleaving the N1-C2 and N1-C6 bonds suggests a precursor like 5-amino-3-(2-fluorophenyl)pentan-1-ol or a related derivative, which can then undergo intramolecular cyclization.

Alternatively, a C-C bond disconnection, often at the C2-C3 or C3-C4 bond, can be envisioned. A disconnection between C2 and C3 would point towards a precursor derived from a substituted glutaric acid or a related five-carbon chain that can be cyclized to form the piperidine ring.

A common and effective retrosynthetic strategy for 3-arylpiperidines involves the corresponding 3-arylpyridine. This simplifies the synthesis to the preparation of 3-(2-fluorophenyl)pyridine (B3058412), which can then be reduced to the target piperidine. This approach leverages the vast chemistry available for pyridine (B92270) synthesis and functionalization. The key challenge then becomes the stereoselective reduction of the pyridine ring.

Key precursors identified through these disconnection approaches include:

3-(2-Fluorophenyl)pyridine

N-protected 5-amino-3-(2-fluorophenyl)pentanal or related pentane (B18724) derivatives

Substituted glutaric acid or glutarimide (B196013) derivatives

Considerations for Scaffold Assembly

The assembly of the piperidine scaffold from the identified precursors requires careful consideration of reaction conditions to ensure high yields and, where applicable, stereocontrol. The choice of synthetic route often depends on the availability of starting materials and the desired stereochemistry of the final product.

For syntheses starting from acyclic precursors, the key step is the ring-closing reaction. This can be achieved through various methods, including reductive amination of dicarbonyl compounds, intramolecular nucleophilic substitution, or ring-closing metathesis. nih.gov

When starting from a 3-(2-fluorophenyl)pyridine precursor, the primary consideration is the method of reduction. Simple hydrogenation may lead to a racemic mixture. Therefore, strategies for stereochemical control, such as asymmetric hydrogenation, are crucial for obtaining enantiomerically enriched or pure this compound.

Advanced Synthetic Routes for Piperidine Ring Formation

Several advanced synthetic methodologies have been developed for the efficient construction of the piperidine ring, offering control over substitution patterns and stereochemistry.

Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring. nih.gov This can be achieved through various reaction types, including:

Reductive Amination: An acyclic precursor containing both an amine and a carbonyl group (or two carbonyl groups that can be converted to an imine) can undergo intramolecular reductive amination to form the piperidine ring. For example, a protected 5-amino-3-(2-fluorophenyl)pentanal can be cyclized in the presence of a reducing agent.

Intramolecular Nucleophilic Substitution: A linear precursor with a terminal amine and a leaving group at the other end can cyclize via intramolecular SN2 reaction.

Radical Cyclization: Radical-mediated cyclization of unsaturated N-containing precursors can also be employed to construct the piperidine scaffold. nih.gov

A notable example of a cyclization approach involves the reaction of amides with chlorocarbonyl sulfenyl chloride to form 1,3,4-oxathiazol-2-one (B8730521) heterocycles, which can be further transformed into piperidine derivatives.

Hydrogenation and Reduction Strategies

The hydrogenation of substituted pyridines is a direct and widely used method for the synthesis of the corresponding piperidines. nih.gov The dearomatization of the pyridine ring, however, can be challenging and often requires forcing conditions or activation of the ring.

A common strategy to facilitate the reduction is the formation of pyridinium (B92312) salts. Quaternization of the pyridine nitrogen with an alkyl or benzyl (B1604629) group increases the electrophilicity of the ring, making it more susceptible to hydrogenation. dicp.ac.cnunimi.it

For the synthesis of chiral this compound, asymmetric hydrogenation of the corresponding pyridinium salt is a powerful technique. This method utilizes a chiral catalyst to control the stereochemical outcome of the reduction, leading to an enantiomerically enriched product.

Iridium and rhodium-based catalysts bearing chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cnunimi.itnih.gov The choice of catalyst, ligand, solvent, and reaction conditions can significantly influence the yield and enantioselectivity of the reaction.

For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts has been shown to provide 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov Similar strategies can be adapted for 3-arylpyridinium salts. The use of a chiral phosphole-based ligand, MP²-SEGPHOS, has proven effective in these transformations. nih.gov

A study on the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-JosiPhos catalyst demonstrated that the addition of an organic base, such as triethylamine (B128534) (Et₃N), can significantly improve the enantiomeric excess (ee) of the resulting piperidine. dicp.ac.cn The base acts as a scavenger for the hydrogen bromide (HBr) generated during the reaction, which can otherwise interfere with the catalytic cycle. dicp.ac.cn

SubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Pressure (bar H₂)Yield (%)ee (%)
N-Benzyl-3-phenylpyridinium bromide[Rh(cod)₂]OTf (2), JosiPhos J002-2 (2.2)Et₃N (5)THF/TFE (2:1)50508590 (S)
N-Benzyl-3-(4-methoxyphenyl)pyridinium bromide[Rh(cod)₂]OTf (2), JosiPhos J002-2 (2.2)Et₃N (5)THF/TFE (2:1)50507888 (S)
N-Benzyl-3-(4-fluorophenyl)pyridinium bromide[Rh(cod)₂]OTf (2), JosiPhos J002-2 (2.2)Et₃N (5)THF/TFE (2:1)50508289 (S)

Data adapted from a study on asymmetric hydrogenation of 3-substituted pyridinium salts. dicp.ac.cn The specific synthesis of this compound was not detailed in this particular study, but the results for the 4-fluoro analog suggest a viable route.

The mechanism of this rhodium-catalyzed hydrogenation is believed to proceed through the formation of dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates, with the stereochemistry being set during the reduction of one of these unsaturated species. dicp.ac.cn

Alkene Cyclization Approaches

Alkene cyclization represents a versatile class of reactions for the construction of the piperidine ring. These methods involve the intramolecular reaction of a nitrogen-containing tether onto an alkene moiety, often catalyzed by a transition metal.

Oxidative amination of non-activated alkenes provides a direct route to substituted piperidines. This transformation involves the simultaneous formation of a C-N bond and the introduction of an oxygen-containing functional group across the double bond. nih.gov Gold(I) complexes, in the presence of an iodine(III) oxidizing agent, have been shown to catalyze this reaction. nih.gov

Palladium catalysts have also been employed for the intramolecular oxidative amination of olefins. For instance, palladium-catalyzed reactions can achieve the synthesis of piperidine derivatives through allylic C(sp³)–H activation and subsequent functionalization. acs.org These reactions can exhibit excellent regio- and stereoselectivity. acs.org

Alkene SubstrateCatalyst/ReagentsProductKey FindingsReference
N-tethered non-activated alkeneGold(I) complex, Iodine(III) oxidizing agentSubstituted piperidine with an O-substituentDifunctionalization of the double bond with simultaneous N-heterocycle formation. nih.gov
N-tethered olefinPalladium catalyst, 2,6-DMBQ, Phosphorous ligandPiperidine derivativeIntramolecular amination with high regioselectivity. acs.org
Table 2: Examples of Oxidative Amination in Piperidine Synthesis.

The aza-Prins cyclization is a powerful method for the synthesis of a wide range of substituted piperidines. acs.org The reaction proceeds through the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. acs.org This approach can be highly diastereoselective, with the stereochemistry of the product being controlled by the geometry of the N-acyliminium ion intermediate. acs.orgmdpi.com

This methodology has been utilized in multicomponent reactions to generate complex piperidine-fused scaffolds. For example, the reaction of homoallylic ammonium (B1175870) halide salts with bifunctional aldehydes under acidic conditions can yield halide-substituted fused piperidines in a diastereoselective fashion. acs.orgmdpi.com The stereochemical outcome of the aza-Prins cyclization often results in a cis-relationship between the substituents on the newly formed ring, directed by the configuration of the iminium ion intermediate. acs.orgmdpi.com

ReactantsConditionsProductStereochemical OutcomeReference
Homoallylic ammonium halide salt, bifunctional aldehydeAcidic conditionsHalide-substituted piperidine-fused dihydroquinazolinoneHigh diastereoselectivity, typically cis-relationship between hydrogens. acs.orgmdpi.com
Alkene and iminium ion precursorLewis or Brønsted acidSubstituted piperidineCan be highly diastereoselective depending on the substrate and conditions. rsc.org
Table 3: Examples of Aza-Prins Cyclization for Piperidine Synthesis.

Nitro-Mannich Reaction and Reductive Cyclization Protocols

The nitro-Mannich (or aza-Henry) reaction is a versatile tool for the synthesis of β-nitroamines, which are valuable precursors for the construction of piperidine rings. acs.orgchemrxiv.org This reaction involves the addition of a nitroalkane to an imine, creating up to two new chiral centers. chemrxiv.org The stereochemical outcome of the nitro-Mannich reaction can be controlled with high precision through the use of chiral catalysts, such as chiral thioureas, leading to syn-β-nitroamines with good to high diastereo- and enantioselectivity. chemrxiv.org

The resulting β-nitroamine can then undergo a reductive cyclization to form the piperidine ring. This two-step sequence allows for the stereocontrolled synthesis of highly substituted piperidines, where the stereochemistry established in the initial nitro-Mannich reaction is transferred to the final cyclic product. acs.org For instance, diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction has been demonstrated to control the stereochemistry of the resulting piperidines. acs.org

ReactantsKey IntermediateFinal ProductKey FeaturesReference
Nitroalkane, N-Boc-iminesyn-β-nitroamineSubstituted piperidineOrganocatalytic reaction with high diastereo- and enantioselectivity. chemrxiv.org
Functionalized acetal (B89532), imine, nitroalkaneAmino acetal with nitro groupDiastereomerically pure piperidineStereochemistry is controlled in the initial Mannich reaction and retained during reductive cyclization. acs.org
Table 4: Examples of Nitro-Mannich Reaction and Reductive Cyclization for Piperidine Synthesis.

Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination provides a direct method for the synthesis of piperidines by forming a C-N bond through the activation of a C-H bond. This can be achieved through various methods, including electrolysis and transition metal catalysis.

Anodic C-H bond activation through electrolysis can generate a radical cation from a linear amine, which, after deprotonation and further electron transfer, forms a cation that rapidly cyclizes with a tosylamide to yield the heterocycle. acs.org

Copper-catalyzed methods involve the activation of an N-F bond to form an N-radical, which then undergoes C-H activation via a hydrogen atom transfer, leading to a benzylic radical that cyclizes to form the piperidine ring. acs.org These copper-catalyzed reactions have been shown to be effective for the synthesis of both pyrrolidines and piperidines from N-fluoride amides. mdpi.comresearchgate.net

SubstrateMethodCatalyst/ConditionsProductKey FindingsReference
Linear amine with electrophilic groupElectrolysisAnodic C-H bond activationPiperidine derivativeFormation of a radical cation intermediate. acs.org
N-fluoride amideCopper Catalysis[TpxCuL] complexPiperidine derivativeProceeds via N-F bond activation and C-H amination. mdpi.comresearchgate.net
Table 5: Examples of Intramolecular Radical C-H Amination/Cyclization for Piperidine Synthesis.

Introduction of the 2-Fluorophenyl Moiety

The introduction of a 2-fluorophenyl group at the 3-position of a piperidine ring can be accomplished through modern cross-coupling methodologies. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. elsevierpure.comnih.govresearchgate.netuwindsor.ca This method utilizes a 2-fluorophenyl boronic acid as the aryl source, which is coupled with a dihydropyridine derivative. The resulting 3-(2-fluorophenyl)tetrahydropyridine can then be reduced to the desired this compound. This approach offers high yields and excellent enantioselectivity with a broad tolerance for different functional groups. elsevierpure.comnih.govresearchgate.netuwindsor.ca

Another strategy involves the palladium-catalyzed C(sp³)–H arylation of a piperidine derivative. This method requires a directing group at the 3-position of the piperidine ring to guide the arylation to the desired position. Using a suitable 2-fluorophenyl source, such as 2-fluoroiodobenzene, the 2-fluorophenyl moiety can be installed with high regio- and stereoselectivity. The directing group can subsequently be removed to afford the final product.

MethodPiperidine PrecursorArylating AgentCatalystKey FeaturesReference
Asymmetric Reductive Heck ReactionPhenyl pyridine-1(2H)-carboxylate2-Fluorophenyl boronic acidRhodium complexHigh yield and excellent enantioselectivity. elsevierpure.comnih.govresearchgate.netuwindsor.ca
C(sp³)–H ArylationPiperidine with C(3) directing group2-FluoroiodobenzenePalladium complexHigh regio- and stereoselectivity.
Table 6: Methods for the Introduction of a 2-Fluorophenyl Moiety onto a Piperidine Ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach to constructing the 3-arylpiperidine scaffold. In this context, a piperidine ring bearing a suitable leaving group at the C3 position can react with a 2-fluorophenyl nucleophile, or conversely, a piperidine-based nucleophile can displace a leaving group on a 2-fluorobenzene derivative.

The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the nature of the reactants and conditions. For a stereospecific synthesis, an SN2 mechanism is generally preferred, as it proceeds with inversion of configuration at the stereocenter. This would require a chiral piperidine precursor with a well-defined stereochemistry at the C3 position.

While direct examples for the synthesis of this compound via nucleophilic substitution are not extensively detailed in readily available literature, the principles of such reactions on piperidine rings are well-established. For instance, intramolecular SN2 cyclization is a common strategy for forming the piperidine ring itself with stereocontrol nih.gov. The diastereoselective synthesis of piperidine-fused dihydroquinazolinones has been achieved through a multicomponent aza-Prins strategy, which involves a nucleophilic trapping step diva-portal.orgresearchgate.net. These examples highlight the potential for controlling stereochemistry in reactions involving the piperidine core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds, including the arylation of piperidine rings. These reactions offer a versatile and efficient route to 3-arylpiperidines with good functional group tolerance.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, a process mechanistically related to cross-coupling, which has been successfully applied to the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and a dihydropyridine derivative. Subsequent reduction provides access to enantioenriched 3-piperidines acs.orgnih.gov. A key finding from this research is the successful use of 2-fluorophenyl boronic acid as a coupling partner, directly leading to the 3-(2-fluorophenyl)tetrahydropyridine precursor with high enantioselectivity (99% ee) acs.org. Although the yield was modest (25%), this demonstrates the viability of introducing the 2-fluorophenyl group at the 3-position of the piperidine scaffold using cross-coupling methodology acs.org.

The general reaction conditions for such a rhodium-catalyzed asymmetric carbometalation involve a rhodium precursor, a chiral phosphine ligand (such as (S)-Segphos), a base (e.g., CsOH), and a solvent system nih.gov. The reaction proceeds via the formation of an organorhodium species from the boronic acid, which then undergoes an enantioselective addition to the dihydropyridine substrate nih.gov.

Table 1: Example of Rh-Catalyzed Asymmetric Synthesis of a 3-(2-Fluorophenyl)tetrahydropyridine Precursor acs.org
Boronic AcidCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
2-Fluorophenyl boronic acid[Rh(cod)OH]₂ / (S)-Segphos2599

Stereoselective Synthesis and Enantiopurity Control

Achieving high levels of stereoselectivity and enantiopurity is paramount in the synthesis of chiral molecules like this compound. Several strategies have been developed to control the three-dimensional arrangement of atoms in the final product.

Strategies for Diastereoselective and Enantioselective Synthesis

Diastereoselective and enantioselective syntheses aim to produce a specific stereoisomer as the major product. The aforementioned rhodium-catalyzed asymmetric reductive Heck reaction is a prime example of an enantioselective strategy to access enantioenriched 3-arylpiperidines, including the 2-fluorophenyl derivative acs.orgnih.gov. The choice of the chiral ligand is crucial in determining the enantioselectivity of the reaction nih.gov.

Other strategies for stereoselective synthesis of substituted piperidines include:

Substrate-controlled diastereoselective reactions : Utilizing a chiral starting material to direct the stereochemical outcome of subsequent transformations.

Auxiliary-controlled synthesis : Attaching a chiral auxiliary to the substrate to guide the stereoselective formation of new chiral centers.

Organocatalysis : Employing small chiral organic molecules as catalysts to induce enantioselectivity. For instance, organocatalytic intramolecular aza-Michael reactions have been used to synthesize enantiomerically enriched substituted piperidines nih.gov.

The synthesis of piperidines with multiple substituents often relies on diastereoselective approaches. For example, the diastereoselective synthesis of polysubstituted piperidines can be achieved through intramolecular reductive cyclization of carefully designed precursors nih.gov.

Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. Common methods for resolving chiral piperidines include:

Formation of Diastereomeric Salts : This classical method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Kinetic Resolution : This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, enabling their separation.

Influence of Fluorine on Stereochemical Retention

The presence of a fluorine atom, particularly in the ortho position of the phenyl ring, can influence the stereochemical outcome of reactions and the conformational preferences of the resulting molecule. Fluorine is a small but highly electronegative atom, which can lead to significant electronic and steric effects.

In fluorinated piperidines, the fluorine atom often exhibits a preference for the axial position, a phenomenon attributed to a combination of charge-dipole interactions and hyperconjugation effects nih.govd-nb.infonih.govresearchgate.net. This conformational bias can impact the reactivity and selectivity of subsequent reactions. For instance, the preferred conformation of the this compound intermediate in a reaction could dictate the direction of attack of a reagent, thereby influencing the stereochemical outcome.

While the direct influence of the ortho-fluorine on stereochemical retention in nucleophilic substitution at the piperidine C3 position is not explicitly documented, it is plausible that electronic interactions between the fluorine and the piperidine ring nitrogen could affect the stability of transition states, thereby influencing the stereoselectivity of a reaction.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity. Several spectroscopic and crystallographic techniques are employed for this purpose:

X-ray Crystallography : This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in space can be elucidated.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a powerful method for determining absolute configuration in solution nih.govusm.edusemanticscholar.orgspringernature.com. The chiral amine is converted into two diastereomeric amides by reacting with both enantiomers of the chiral derivatizing agent. The differences in the chemical shifts (Δδ) of the protons in the resulting diastereomers in the ¹H NMR spectra can be correlated to the absolute configuration of the chiral center nih.govusm.edusemanticscholar.orgspringernature.com. ¹⁹F NMR can also be a valuable tool when fluorinated chiral derivatizing agents are used nih.govfrontiersin.org.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined.

Table 2: Methodologies for Absolute Configuration Assignment
MethodologyPrincipleAdvantagesLimitations
X-ray CrystallographyDiffraction of X-rays by a single crystalUnambiguous determination of 3D structureRequires a suitable single crystal
NMR Spectroscopy (e.g., Mosher's Method)Analysis of chemical shift differences in diastereomeric derivativesApplicable in solution; relatively small sample amount neededRequires synthesis of derivatives; conformational analysis can be complex
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared lightApplicable in solution; non-destructiveRequires quantum chemical calculations for interpretation

Analytical and Spectroscopic Characterization in Synthesis

The structural elucidation and confirmation of "this compound" rely on a combination of modern analytical and spectroscopic techniques. These methods are crucial for verifying the identity, purity, and stereochemistry of the synthesized compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural characterization of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule. rsc.orgiucr.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the fluorophenyl group. The aromatic protons typically appear in the downfield region (approx. δ 7.0-7.4 ppm), exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the piperidine ring will appear more upfield, generally between δ 1.5 and 3.5 ppm. The proton at the C3 position, being adjacent to the aromatic ring, would likely be found at the lower end of this range. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum will show four distinct signals for the aromatic carbons of the fluorophenyl ring, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The five carbons of the piperidine ring will also give rise to distinct signals in the aliphatic region (approx. δ 25-60 ppm).

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. nih.gov For this compound, a single signal is expected. huji.ac.il Its chemical shift, typically referenced against a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. colorado.edu The coupling observed in the ¹H and ¹³C spectra can be correlated with the ¹⁹F spectrum to confirm the substitution pattern. nih.gov

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Key Features
¹H (Aromatic)~ 7.0 - 7.4Complex multiplets due to H-H and H-F coupling.
¹H (Piperidine CH₂)~ 1.5 - 3.5Multiple overlapping signals corresponding to the five CH₂ groups and one CH group.
¹H (NH)VariableBroad singlet, exchangeable with D₂O.
¹³C (Aromatic)~ 115 - 165Six signals, with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant.
¹³C (Piperidine)~ 25 - 60Five distinct signals for the piperidine ring carbons.
¹⁹F~ -110 to -130 (vs CFCl₃)Typically a singlet or a complex multiplet depending on coupling with adjacent protons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion peak ([M+H]⁺) in techniques like Electrospray Ionization (ESI), would be observed at an m/z corresponding to the compound's molecular formula, C₁₁H₁₄FN. The fragmentation of piperidine derivatives under MS conditions often involves characteristic pathways. nih.gov Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation route for cyclic amines, leading to the formation of a stable iminium ion. researchgate.netresearchgate.net Another likely fragmentation involves the cleavage of the bond between the piperidine ring and the fluorophenyl group.

Expected Mass Spectrometry Fragments for this compound

Fragment IonDescriptionExpected m/z
[C₁₁H₁₄FN+H]⁺Protonated Molecular Ion180.1183
[C₁₁H₁₄FN]⁺Molecular Ion179.1105
[C₆H₄F]⁺Fluorophenyl cation95.0342
[C₅H₁₀N]⁺Piperidine ring fragment (via alpha-cleavage)84.0808

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org The spectrum of this compound would be expected to show characteristic absorption bands. udel.edu A moderate, single peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the secondary amine. masterorganicchemistry.com Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to aliphatic C-H stretching vibrations of the piperidine ring, while weaker bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretches. vscht.cz Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-F stretch gives a strong absorption typically in the 1100-1250 cm⁻¹ range.

Key IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Secondary Amine)Stretch3300 - 3500 (moderate, sharp)
Aromatic C-HStretch3010 - 3100 (weak to moderate)
Aliphatic C-HStretch2850 - 2960 (strong)
Aromatic C=CStretch1450 - 1600 (moderate)
C-FStretch1100 - 1250 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the absorption is dominated by the fluorophenyl chromophore. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov The aromatic ring is expected to exhibit characteristic absorption bands, typically below 300 nm, corresponding to π → π* transitions. The presence of the fluorine substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Monitoring these absorptions can be useful for quantitative analysis, for example, in determining reaction completion. acs.orgnih.gov

X-ray Crystallography

It is well-established that the piperidine ring adopts a low-energy chair conformation in the solid state. iucr.orgnih.gov In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the bulky fluorophenyl group would be strongly favored to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. In the solid state, it is also anticipated that intermolecular hydrogen bonds would form between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, a common feature in the crystal packing of secondary amines. nih.gov

Scalable Synthesis Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process for compounds like this compound presents several challenges and requires careful optimization of reaction conditions. drugdiscoverytrends.com Key considerations include cost-effectiveness, safety, efficiency, and environmental impact. news-medical.net

Common scalable strategies for the synthesis of 3-arylpiperidines often involve the catalytic hydrogenation of corresponding substituted pyridine precursors. nih.govresearchgate.net This approach is attractive due to the wide availability of pyridine starting materials. The choice of catalyst is critical; rhodium and palladium catalysts are frequently used for pyridine hydrogenation, with rhodium sometimes proving more effective for substrates with fluorine substituents. acs.orgmdpi.com However, hydrodefluorination can be an undesirable side reaction. mdpi.com

Alternative routes that may be amenable to scale-up include multi-step sequences starting from N-protected 3-piperidone, which can undergo a Grignard reaction with a suitable fluorophenyl magnesium halide, followed by dehydroxylation and deprotection. google.com Such methods are often designed to use inexpensive reagents and operate under mild conditions suitable for industrial production. google.com The development of one-pot or convergent processes, where multiple reaction steps are combined without isolating intermediates, is highly desirable for improving efficiency and reducing waste. nih.govacs.org

Challenges in scaling up include:

Reagent Solubility and Handling: The solubility of reagents can change significantly at larger scales. For instance, the use of bases like cesium carbonate can be problematic due to poor solubility, necessitating alternatives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for large-scale reactions. nih.gov

Catalyst Cost and Recovery: Precious metal catalysts (e.g., Rh, Pd) represent a significant cost. news-medical.net Developing processes with low catalyst loading or efficient catalyst recovery and recycling is crucial for economic viability.

Process Safety and Thermal Management: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaway.

Stereochemical and Polymorphic Control: Ensuring consistent production of the desired stereoisomer and crystalline form (polymorph) is critical, as different forms can have different physical properties. drugdiscoverytrends.com Chiral resolution or asymmetric synthesis methods must be robust and scalable. drugdiscoverytrends.com

Modern approaches focus on developing modular and streamlined synthetic pathways, potentially utilizing biocatalysis or electrocatalysis to reduce reliance on expensive and hazardous reagents. news-medical.net

Structure Activity Relationship Sar Studies

Foundational Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The core principle is that the activity of a compound is a function of its physicochemical properties, such as its shape, size, charge distribution, and lipophilicity, which are dictated by its three-dimensional structure. These properties determine how a molecule interacts with its biological target, typically a protein receptor or an enzyme.

By systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity, medicinal chemists can deduce which functional groups and structural features are crucial for its desired effect. This iterative process, known as SAR exploration, aims to identify the specific parts of a molecule responsible for its potency, selectivity, and pharmacokinetic properties. Key modifications often include altering functional groups, changing the size or shape of the molecular skeleton, and introducing or removing chiral centers. A thorough understanding of SAR is essential for the rational design of new drugs with enhanced efficacy and reduced side effects.

Elucidation of the Impact of 2-Fluorophenyl Substitution

The presence of a 2-fluorophenyl group attached to the third position (C3) of the piperidine (B6355638) ring is a defining feature of the compound. The fluorine atom, though small, imparts significant changes to the molecule's properties compared to an unsubstituted phenyl ring.

Electronic and Steric Contributions of the Fluorine Atom

The fluorine atom significantly influences the molecule's interaction with biological targets through both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a potent electron-withdrawing group. This electronic pull can decrease the basicity of the piperidine nitrogen. nih.gov This modulation of basicity (pKa) is a critical factor, as the ionization state of the piperidine nitrogen at physiological pH affects its ability to form ionic bonds or hydrogen bonds with target proteins. nih.gov Furthermore, the introduction of fluorine can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its metabolic stability. nih.gov

Steric Effects: While fluorine is the smallest of the halogens, its placement at the ortho (2-position) of the phenyl ring introduces steric constraints. This can influence the preferred conformation of the molecule by restricting the rotation of the phenyl ring relative to the piperidine ring. This fixed orientation can be crucial for fitting into a specific binding pocket of a biological target.

In studies of related compounds, fluorinated analogs were often found to be among the most active and selective for their targets, such as the dopamine (B1211576) transporter, highlighting the beneficial role of fluorine substitution. nih.govacs.org

Effects of Positional Isomerism on Biological Activity

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can dramatically alter the biological activity of the compound. This is because positional isomers have different electronic distributions and three-dimensional shapes, leading to different interactions with the target molecule.

In studies on related quinoxaline (B1680401) derivatives, the position of the fluorine atom on the phenyl group at C3 was a critical determinant of cytotoxic activity. A comparison between 2-fluorophenyl and 4-fluorophenyl (para) substituted analogs revealed significant differences in their effectiveness against various cancer cell lines. nih.govacs.org For instance, a mixture of regioisomers with a 4-fluorophenyl substituent showed potent activity against a wide range of cancer cell lines, while the corresponding 2-fluorophenyl analogs exhibited a different activity profile. nih.gov Similarly, research on FPMINT analogues, which contain a fluorophenyl piperazine (B1678402) moiety, showed that the presence and position of the halogen substituent were essential for inhibitory effects on nucleoside transporters ENT1 and ENT2. polyu.edu.hk This underscores that even a small change in the location of the fluorine atom can lead to substantial variations in biological outcomes.

Table 1: Effect of Fluorine Positional Isomerism on Cytotoxic Activity of Related Quinoxaline Analogs Data extracted from studies on more complex systems containing the fluorophenylpiperidine moiety to illustrate the principle.

Compound SeriesFluorine PositionTarget Cell LineActivity ProfileReference
Benzimidazolylquinoxalines2-fluoro (ortho)M-HeLa, MCF-7, HuTu 80, A549Significant increase in cytotoxic effect nih.gov
Benzimidazolylquinoxalines4-fluoro (para)All tested cancer linesSignificant increase in cytotoxic effect nih.govacs.org

Investigations into Piperidine Ring Modifications

The piperidine ring itself is a common scaffold in pharmaceuticals and serves as a key anchor for various substituents. Modifications to this ring, particularly at the nitrogen atom (N1) and the chiral center (C3), are critical for optimizing biological activity.

Effects of N-Substitution

The nitrogen atom of the piperidine ring is a common site for chemical modification. The nature of the substituent attached to this nitrogen (the N-substituent) can profoundly impact a compound's potency and selectivity.

Studies on analogs where the piperidine nitrogen is part of a larger structure have shown that different N-substituents are tolerated differently by various biological targets. For example, in a series of dopamine transporter ligands, replacing a 3-phenylpropyl group on the piperidine nitrogen with a benzyl (B1604629) group resulted in a compound that was highly potent and the most selective for the dopamine transporter in that series. nih.govacs.org This suggests that the size, shape, and flexibility of the N-substituent are crucial for optimal binding. The modulation of basicity through N-alkyl substitution, especially when influenced by nearby fluorine atoms, also plays a key role in determining the pharmacological properties of piperidine derivatives. nih.gov

Table 2: Impact of N-Substitution on Dopamine Transporter (DAT) Affinity in Related Analogs Data extracted from studies on 4-substituted piperidine analogs to illustrate the principle of N-substitution.

Base ScaffoldN-SubstituentTarget Affinity (DAT IC₅₀, nM)Reference
4-[2-(Diphenylmethoxy)ethyl]piperidineBenzyl16.3 nih.gov
4-[2-(Diphenylmethoxy)ethyl]piperidine3-Phenylpropyl22.1 nih.gov

Influence of Stereochemistry at C3 and Other Chiral Centers

The attachment of the 2-fluorophenyl group at the C3 position of the piperidine ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry often has a crucial impact on drug action because biological targets, being chiral themselves, typically interact preferentially with one enantiomer over the other. nih.gov

The specific spatial arrangement of the 2-fluorophenyl group relative to the piperidine ring can dictate whether the molecule fits correctly into the binding site of a target protein. nih.gov While one enantiomer may bind with high affinity and elicit a strong biological response, its mirror image may be significantly less active or even inactive. This is because the precise orientation of key interacting groups is essential for effective binding. nih.gov Although detailed studies on the specific enantiomers of 3-(2-Fluorophenyl)piperidine are not widely published in the provided context, the principles of stereochemistry are universally applicable in medicinal chemistry. Research on other chiral compounds consistently demonstrates that biological activity is highly dependent on the stereochemical configuration. nih.gov For example, in the synthesis of related fluorinated piperidines, achieving a specific cis-stereochemistry was a key objective. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This approach is used to enhance a compound's activity, improve its metabolic stability, or reduce toxicity. researchgate.net For this compound, several bioisosteric replacements can be envisioned.

Common bioisosteric replacements for a phenyl ring include heteroaromatic rings like pyridyl or thiophene. cambridgemedchemconsulting.com Replacing the 2-fluorophenyl group with a bioisosteric equivalent could alter its electronic properties and potential for hydrogen bonding, thereby influencing target interaction. The fluorine atom itself, often used as a bioisostere for a hydrogen atom, could potentially be replaced by other small, electronegative groups such as a hydroxyl or cyano group, though this would significantly alter the local electronics. estranky.sk

The piperidine ring itself is a frequent target for bioisosteric replacement. researchgate.net Depending on the desired properties, it could be substituted with other cyclic amines or heterocyclic structures. For example, replacing a piperidine with a more rigid structure like a tropane (B1204802) has been shown to improve metabolic stability in certain drug candidates by impeding deleterious oxidation. researchgate.net

Below is a table of potential bioisosteric replacements relevant to the this compound scaffold.

Original GroupPotential Bioisostere(s)Rationale for Replacement
PhenylPyridyl, ThienylModify aromatic interactions, introduce hydrogen bond acceptors/donors. cambridgemedchemconsulting.com
FluorineHydrogen, Hydroxyl (OH), Methoxy (OMe)Alter electronegativity, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.comestranky.sk
Piperidine RingPyrrolidine, Azetidine, TropaneModify ring size, conformation, and metabolic stability. researchgate.net
-CH2- (in ring)-O-, -S-, -NH-Introduce heteroatoms to alter polarity and solubility. cambridgemedchemconsulting.com

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The relative orientation of the 2-fluorophenyl group with respect to the piperidine ring can significantly influence how the molecule binds to its biological target. The conformation of fluorinated piperidines is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov

Computational and experimental studies on simpler fluorinated piperidines, such as 3-fluoropiperidine (B1141850), provide a foundational understanding. nih.gov In these systems, the fluorine atom can occupy either an axial (pointing up or down from the plane of the ring) or an equatorial (pointing out from the side of the ring) position. Studies have shown a strong preference for the fluorine atom to adopt an axial conformation in solution. nih.gov This preference is influenced by factors including charge-dipole interactions between the carbon-fluorine bond and the protonated nitrogen of the piperidine ring, as well as hyperconjugative effects involving sigma bond orbitals. nih.govresearchgate.net

The conformational preference can be quantified by the free enthalpy difference (ΔG) between the equatorial and axial conformers. A positive ΔG value indicates a preference for the axial conformation.

Compound DerivativeSolventΔG (kcal/mol) Gas PhaseΔG (kcal/mol) SolutionExperimental Observation
3-Fluoropiperidine (TFA-analogue)Chloroform+0.9+1.7High axial preference nih.gov
3-Fluoropiperidine (HCl-salt)Water-1.1+1.0High axial preference nih.gov
3-Fluoropiperidine (NH-analogue)Water+0.6+1.3High axial preference nih.gov

Data sourced from a computational and experimental study on fluorinated piperidines. nih.gov The ΔG values represent the free enthalpy difference between the equatorial and axial conformers.

Biological Target Identification and Mechanism of Action Studies

In Vitro Receptor Binding Affinity Profiling

The affinity of a ligand for a receptor, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency. This profiling is essential for understanding the potential therapeutic effects and off-target activities of a compound.

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. creative-bioarray.comnih.gov These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target receptor. By measuring how effectively a non-labeled test compound competes with and displaces the radioligand, researchers can calculate the test compound's binding affinity. creative-bioarray.comresearchgate.net

This technique has been widely applied to characterize numerous piperidine (B6355638) derivatives. For instance, studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analogues used radioligand binding assays to evaluate their affinities at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov Similarly, the binding profiles of various piperidine and piperazine (B1678402) derivatives at sigma-1 (σ1R) and sigma-2 (σ2R) receptors were determined using specific radioligands like ³H-pentazocine and [³H]DTG, respectively. nih.gov These assays are typically performed on homogenates from tissues or cells that express the receptor of interest. nih.govnih.gov

To efficiently test large numbers of compounds, the pharmaceutical industry and academic research institutions employ high-throughput screening (HTS). nih.gov HTS integrates automation with sensitive assay technologies to evaluate libraries containing thousands to millions of small molecules for their activity against a specific biological target. nih.govku.edu

Common HTS formats for receptor binding include:

96-well or 384-well Filtration Assays: This is a common format for radioligand binding assays. After incubation of the receptor, radioligand, and test compound, the mixture is rapidly filtered through a membrane that traps the receptor-ligand complex. The amount of radioactivity retained on the filter is then measured to determine the binding inhibition.

Scintillation Proximity Assay (SPA): This method avoids the separation step of filtration assays. The receptor is bound to a scintillant-coated bead. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. An unlabeled compound that displaces the radioligand will cause a decrease in the signal.

Fluorescence Polarization (FP): This non-radioactive method uses a fluorescently labeled ligand (tracer). When the small tracer is unbound in solution, it tumbles rapidly, and polarized excitation light is emitted as depolarized light. When the tracer binds to a larger receptor protein, its tumbling slows, and the emitted light remains more polarized. sygnaturediscovery.com Test compounds that compete with the tracer for binding cause a decrease in fluorescence polarization. sygnaturediscovery.com

These HTS methods allow for the rapid identification of "hits"—compounds that show activity at the target—from large and diverse chemical libraries, which often include various piperidine derivatives. nih.govnih.gov

Many receptors exist as families of closely related subtypes (e.g., dopamine D1-D5 receptors). A ligand's selectivity—its ability to bind preferentially to one receptor subtype over others—is crucial for developing targeted therapies with fewer side effects. The (fluorophenyl)piperidine scaffold has been a key element in the development of subtype-selective ligands.

Dopamine Receptors: Structural modifications to N-phenylpiperazine analogs, which are closely related to piperidines, have been shown to yield ligands with high selectivity for the D3 dopamine receptor over the highly homologous D2 receptor. nih.gov Computational modeling suggests that differences in the size and contour of the binding pockets between D2 and D3 receptors are a primary driver of this selectivity. nih.gov

Histamine (B1213489) and Sigma Receptors: Studies on piperidine derivatives have identified compounds with dual affinity for histamine H3 (H3R) and sigma-1 (σ1R) receptors. Interestingly, replacing the piperidine ring with a piperazine moiety can dramatically shift selectivity, often abolishing σ1R affinity while retaining H3R affinity, highlighting the piperidine core as a key element for this dual activity. nih.govnih.gov

Monoamine Transporters: For atypical dopamine transporter (DAT) inhibitors based on a bis(4-fluorophenyl) scaffold, replacing a piperazine ring with a piperidine ring was well-tolerated for DAT affinity but significantly improved selectivity against the serotonin transporter (SERT). nih.gov

Identification of Key Molecular Targets

Based on extensive screening of various analogs, the (fluorophenyl)piperidine chemical structure is known to interact with several key families of proteins that are important for neurotransmission and other physiological processes.

Dopamine Receptors (DAT, D4R): The dopamine transporter (DAT) is a primary target for many piperidine-containing compounds. Substituted diphenylmethoxypiperidines and other analogs have demonstrated potent inhibitory activity at the DAT. nih.gov For example, certain 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analogues show high affinity for DAT, with Ki values in the low nanomolar range. nih.gov Research on N-(piperidin-4-yl)-naphthamides has also shown that substitutions on the benzyl (B1604629) group can yield compounds highly selective for the D4.2 dopamine receptor.

Serotonin Transporters (SERT, 5-HTT, 5-HT2A): The serotonin transporter (SERT) is another critical target. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been developed as high-affinity ligands for SERT, with Ki values comparable to the antidepressant fluoxetine. nih.gov Furthermore, more complex derivatives like ACP-103, which contains a 4-fluorophenylmethyl-piperidine moiety, have been identified as potent inverse agonists at the 5-HT2A receptor, a mechanism relevant to antipsychotic activity. nih.govresearchgate.net

Sigma Receptors (σ1R, σ2R): Sigma receptors, particularly σ1R, are recognized as important targets for piperidine derivatives. In studies comparing piperidine and piperazine analogs, the piperidine ring was often found to be a crucial structural feature for achieving high affinity at the σ1 receptor. nih.govnih.gov Some compounds achieve Ki values in the low single-digit nanomolar range for σ1R. nih.gov

Histamine Receptors (H1, H3R): The piperidine scaffold is a component of many histamine receptor antagonists. While some analogs show activity at the H1 receptor, significant research has focused on the H3 receptor, a key regulator of neurotransmitter release in the brain. nih.govresearchgate.net Piperidine-based compounds have been developed as potent and selective H3 receptor antagonists. nih.gov

Table 1: In Vitro Binding Affinities of Selected (Fluorophenyl)piperidine Analogs and Related Compounds This table presents data for structurally related compounds to illustrate the potential binding profile, as specific data for 3-(2-Fluorophenyl)piperidine is not widely available.

Compound Class/ExampleTargetBinding Affinity (Ki)Reference
3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivativeSERT2 - 400 nM nih.gov
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (Analog)DAT3 - 382 nM nih.gov
Piperidine derivative (Compound 11)hH3R6.2 nM nih.gov
Piperidine derivative (Compound 11)σ1R4.41 nM nih.gov
Piperidine derivative (Compound 11)σ2R67.9 nM nih.gov
N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)... (ACP-103)5-HT2ApKi = 9.3 nih.gov

Beyond direct receptor binding, piperidine derivatives can modulate the activity of critical enzymes and transport systems.

Monoamine Transporters: As detailed previously, the dopamine (DAT) and serotonin (SERT) transporters are major targets for this class of compounds. nih.govnih.govnih.gov These transporter proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters by (fluorophenyl)piperidine analogs increases the concentration of dopamine and/or serotonin in the synapse, which is a primary mechanism for many antidepressant and stimulant drugs.

Enzymes: The piperidine ring is a versatile scaffold found in inhibitors of various enzymes.

Monoamine Oxidase (MAO): Piperine, a naturally occurring piperidine-containing compound, is known to inhibit both MAO-A and MAO-B, enzymes responsible for degrading monoamine neurotransmitters. acs.org This suggests that synthetic piperidine derivatives could also be designed to target these enzymes.

Cholinesterases: The piperidine moiety is a key component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease therapy. encyclopedia.pub Synthetic benzimidazole-piperidine hybrids have been evaluated as potential inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.com

Voltage-Gated Ion Channels

The interaction of this compound with voltage-gated ion channels is an area of ongoing investigation. While direct studies on this specific compound are limited, research on structurally related piperidine derivatives provides insights into potential activities.

Voltage-Gated Potassium (Kv) Channels:

The Kv channel family, particularly the Kv7 (KCNQ) subfamily, are crucial for regulating neuronal excitability. nih.gov The Kv7.2/7.3 heteromers are highly expressed in the neocortex and hippocampus. nih.gov Flupirtine, a known Kv7 activator, has a chemical structure that, while different from this compound, highlights the potential for molecules with a central aromatic ring and a nitrogen-containing heterocycle to modulate these channels. nih.gov Research on other piperidine compounds, such as UK-78,282, has demonstrated potent, use-dependent blockade of the Kv1.3 channel, which is involved in T cell activation. nih.gov This suggests that piperidine-containing structures can be developed as selective Kv channel modulators.

Voltage-Gated Calcium (CaV) Channels:

Studies on various piperidine derivatives have shown significant activity as calcium channel blockers. For instance, a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. nih.gov The potency of these compounds was notably influenced by fluoro-substituents on the diphenylmethyl group. nih.gov Specifically, compounds with fluoro substitutions at the 3- and/or 4-positions of both phenyl rings were among the most potent. nih.gov Another study on diphenylmethoxypiperidine derivatives suggested that their anti-contractile effects may be at least partially mediated by blocking vascular L-type calcium channels. mdpi.com Furthermore, piperazine derivatives have been identified as blockers of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are implicated in pain signaling. nih.gov

Voltage-Gated Sodium (NaV) Channels:

Currently, there is limited direct evidence from the provided search results to suggest that this compound specifically modulates voltage-gated sodium channels.

E3 Ubiquitin Ligases (Contextual, if applicable to specific derivatives)

A significant area of research for derivatives of this compound is their role as ligands for E3 ubiquitin ligases, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Specifically, derivatives of this compound that incorporate a piperidine-2,6-dione moiety have been identified as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comnih.govgoogle.com CRBN is a substrate receptor for the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex (CRL4-CRBN). google.com

The compound 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is a notable example of a CRBN-type E3 ubiquitin ligase ligand used in the synthesis of PROTACs. medchemexpress.com The binding of these glutarimide-containing compounds to CRBN alters the substrate specificity of the E3 ligase complex. nih.gov

Mechanistic Investigations of Target Interaction

Ligand Binding Mode Analysis

The precise binding mode of this compound to its targets is crucial for understanding its activity and for the rational design of more potent and selective analogs.

Sigma Receptors:

Computational docking studies on various piperidine and piperazine-based ligands have provided insights into their interaction with sigma-1 (σ1) receptors. These studies often reveal that the basic nitrogen atom of the piperidine ring forms a key interaction with the receptor. For some piperidine derivatives, the binding mode involves hydrophobic interactions within the receptor's binding pocket. nih.govrsc.org The orientation of the phenyl ring and its substituents, such as the fluorine atom in this compound, can significantly influence binding affinity and selectivity for sigma receptor subtypes. nih.gov For instance, in a study of piperidine/piperazine-based compounds, a 4-fluorophenyl-substituted derivative was found to be a poorer σ1 receptor ligand compared to other analogues, highlighting the sensitivity of the binding pocket to the substitution pattern. nih.gov

E3 Ubiquitin Ligase (CRBN):

For the piperidine-2,6-dione derivatives, the glutarimide (B196013) moiety is essential for binding to CRBN. X-ray crystallography and computational modeling have shown that the glutarimide ring of thalidomide (B1683933) and its analogs, which share the piperidine-2,6-dione core, fits into a specific pocket on the surface of CRBN. nih.gov The interactions are typically stabilized by hydrogen bonds and hydrophobic contacts. The nature and position of substituents on the phenyl ring can modulate the binding affinity and the subsequent recruitment of target proteins for degradation.

Functional Assays to Determine Agonist/Antagonist Activity

A variety of functional assays are employed to characterize the pharmacological activity of this compound and its derivatives as either agonists (activators) or antagonists (inhibitors) at their respective biological targets.

Dopamine Receptors:

The enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a compound structurally related to this compound, have been studied for their effects on dopamine receptors. In vitro assays, such as measuring DA-stimulated adenylate cyclase activity, have been used to determine their agonist and antagonist properties. nih.gov These studies showed that while both enantiomers had weak DA agonistic activity, the (-)-3-PPP enantiomer also exhibited some DA antagonistic effects. nih.gov Functional assays in whole-cell systems, such as microphysiometry, can also be used to assess the agonist or antagonist activity of compounds at dopamine D2 and D3 receptors by measuring changes in extracellular acidification rates upon receptor activation. nih.gov

Sigma Receptors:

Functional assays for sigma receptors often involve measuring the modulation of other receptor systems or cellular processes. For example, the agonist or antagonist activity of sigma receptor ligands can be assessed by their ability to modulate NMDA receptor-mediated events. uni.lu

Histamine H3 Receptors:

For piperidine derivatives targeting the histamine H3 receptor, functional antagonism can be determined using cAMP accumulation assays in cells expressing the receptor. nih.gov

Data from Functional Assays of Related Piperidine Derivatives:

Compound/Derivative ClassTargetAssay TypeFunctional ActivityReference
(-)-3-PPPDopamine ReceptorsAdenylate CyclaseWeak agonist, some antagonist activity nih.gov
(+)-3-PPPDopamine ReceptorsIn vivo behavioralAgonist and antagonist effects nih.gov
BP 897 (piperazine analog)Dopamine D3/D2 ReceptorsMicrophysiometryAntagonist nih.gov
Piperidine derivativesHistamine H3 ReceptorcAMP accumulationAntagonist nih.gov

Cellular Pathway Modulation

The interaction of this compound and its derivatives with their biological targets can lead to the modulation of various intracellular signaling pathways.

Dopamine Receptor Signaling:

Activation or inhibition of dopamine receptors by ligands can trigger a cascade of downstream signaling events. For example, agonist stimulation of D2-like dopamine receptors typically leads to an inhibition of adenylyl cyclase activity. mdpi.com This, in turn, affects the levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA), which can influence gene expression and cellular function.

Sigma Receptor-Mediated Pathways:

Sigma receptors are known to modulate a variety of signaling pathways, and their ligands can influence neurochemical pathways in vivo. uni.lu Studies with sigma ligands have shown effects on dopamine metabolism and the release of hormones like prolactin and ACTH. uni.lu

PI3K/Akt and ERK Signaling Pathways:

Some piperidine-containing compounds have been shown to affect key survival and proliferation pathways such as the PI3K/Akt and Ras/ERK pathways. While not directly about this compound, studies on other complex molecules incorporating a piperidine ring have demonstrated the ability to downregulate these pathways, leading to anti-cancer effects. nih.gov The modulation of these pathways is often assessed by measuring the phosphorylation status of key proteins like Akt and ERK using techniques such as Western blotting.

Preclinical Pharmacological Evaluation Non Human Studies

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining a compound's specific molecular targets and its potency at these sites. For 3-(2-Fluorophenyl)piperidine and related analogs, these evaluations have centered on its affinity for neurotransmitter transporters and its potential to inhibit certain enzymes.

Cell-based assays are crucial for quantifying the interaction of a compound with specific receptors and transporters. For piperidine-based molecules, these assays typically involve measuring binding affinity and the inhibition of neurotransmitter uptake.

Research into piperidine (B6355638) analogs often utilizes radioligand binding assays to determine their affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). miami.edu For instance, the affinity for DAT is commonly assessed through competitive binding studies using radiolabeled ligands like [3H]WIN 35,428 in preparations from rat striatal tissue. nih.gov Similarly, SERT affinity is evaluated by measuring the displacement of specific radioligands such as [3H]-paroxetine. nih.govresearchgate.net The potency of a compound in these assays is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the transporters. ucl.ac.uk

Functional activity is further assessed using neurotransmitter uptake inhibition assays. moleculardevices.commoleculardevices.com These assays measure the ability of a compound to block the reuptake of neurotransmitters like dopamine or serotonin into synaptosomes or cells engineered to express the specific transporters. moleculardevices.comnih.gov For example, the inhibition of [3H]dopamine uptake is a key functional measure for compounds targeting the DAT. nih.govnih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

While extensive data for a wide range of piperidine derivatives exist, specific binding affinity (Ki) and functional inhibition (IC50) values for this compound at DAT, SERT, and other transporters are not consistently reported across the reviewed scientific literature. However, the available data on structurally related compounds suggest that the phenylpiperidine scaffold is a key pharmacophore for interacting with these monoamine transporters. miami.edunih.gov For example, studies on other 4-substituted piperidine analogs have demonstrated high affinity for the dopamine transporter. nih.gov

Assay TypeTargetTypical Radioligand/SubstrateParameter MeasuredRelevance
Radioligand Binding AssayDopamine Transporter (DAT)[3H]WIN 35,428Inhibition Constant (Ki)Measures binding affinity to the transporter. nih.gov
Radioligand Binding AssaySerotonin Transporter (SERT)[3H]-ParoxetineInhibition Constant (Ki)Measures binding affinity to the transporter. nih.gov
Neurotransmitter Uptake AssayDopamine Transporter (DAT)[3H]DopamineHalf-Maximal Inhibitory Concentration (IC50)Measures functional inhibition of transporter activity. nih.gov
Neurotransmitter Uptake AssaySerotonin Transporter (SERT)[3H]SerotoninHalf-Maximal Inhibitory Concentration (IC50)Measures functional inhibition of transporter activity. miami.edu

The potential for a compound to inhibit metabolic enzymes, such as the cytochrome P450 (CYP450) family or monoamine oxidases (MAO), is an important aspect of its preclinical characterization. The inhibitor constant, Ki, is a key parameter that indicates the potency of an inhibitor, with a lower Ki value signifying tighter binding and greater potency. ucl.ac.ukyoutube.com However, specific studies detailing the inhibitory activity of this compound against common enzyme families like MAO-A, MAO-B, or various CYP450 isoforms are not prominently available in the reviewed literature.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

In the study of piperidine (B6355638) derivatives, DFT is frequently applied for geometry optimization, frequency calculations, and the prediction of electronic properties. nih.govnih.gov For instance, a systematic computational analysis of various fluorinated piperidine derivatives was performed using the M06-2X functional with the def2-QZVPP basis set to rationalize their conformational behavior. nih.gov Similarly, in a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations at the B3LYP/6-31+G(d) level were used to optimize the molecular geometry and compare it with the experimentally determined crystal structure. nih.govresearchgate.net These studies demonstrate the utility of DFT in accurately predicting the structural parameters of complex piperidine-based molecules.

Analysis of Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are crucial determinants of its chemical behavior.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In a DFT study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the energies of the frontier orbitals were calculated. The analysis revealed that the HOMO and HOMO-1 were primarily localized on the piperidine ring, while the LUMO, LUMO+1, and LUMO+2 were delocalized over both the piperidine and the phenyl rings. nih.gov The calculated HOMO-LUMO energy gap for this molecule was found to be 5.71 eV, which was tentatively assigned to an absorption band observed at 256 nm in its UV-vis spectrum. nih.gov

PropertyValueCompound
HOMO Energy-0.24 eV3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one
LUMO Energy5.47 eV3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one
HOMO-LUMO Energy Gap 5.71 eV 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one

Data derived from DFT calculations. nih.gov

Molecular Electrostatic Surface Potential (MESP): The MESP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting noncovalent interactions and understanding chemical reactivity. rsc.orgchemrxiv.org The MESP map uses a color scale to indicate different potential values: red regions represent negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For substituted piperidines, MESP analysis can identify reactive sites. For example, in NBD-sulfide derivatives containing amine groups, the positive potential zones are typically found over hydrogen atoms, indicating sites for nucleophilic attack, while negative potential regions are located on acceptor moieties, confirming their electrophilic character. nih.gov This analysis helps to rationalize the push-pull nature of donor-acceptor systems. nih.gov For 3-(2-Fluorophenyl)piperidine, the lone pair of the piperidine nitrogen and the electron-rich regions of the fluorophenyl ring would be expected to be areas of negative electrostatic potential.

Vibrational Analysis

Vibrational analysis, both experimental (FT-IR, Raman) and theoretical (DFT), is used to identify the vibrational modes of a molecule. Each mode corresponds to a specific type of bond stretching, bending, or torsion. DFT calculations are commonly used to compute the vibrational frequencies and intensities, which aids in the assignment of experimental spectral bands. nih.gov

A study on 2- and 3-methylpiperidine (B147322) utilized DFT calculations at the B3LYP/6-311G(d,p) level to perform a structural and spectroscopic analysis. nih.gov The calculated theoretical wavenumbers were scaled and compared with experimental FT-IR spectra, allowing for the characterization of experimental bands based on their total energy distribution (TED). nih.gov For complex molecules, computational models that account for intermolecular interactions, such as hydrogen bonding, can provide a better correspondence between theoretical and experimental vibrational spectra. nih.gov Such analysis for this compound would involve identifying characteristic vibrations of the piperidine ring (N-H and C-H stretches) and the fluorophenyl group (C-F and C=C stretches).

Intramolecular Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. unige.ch This phenomenon is central to the function of many molecular electronic devices and fluorescent probes. Computational studies, often using Time-Dependent DFT (TD-DFT), are essential for understanding the nature of the excited states involved in ICT. nih.gov

While specific ICT studies on this compound are not available, research on related systems highlights the key principles. In donor-acceptor molecules, the HOMO is often localized on the donor moiety, and the LUMO is on the acceptor. unige.ch The degree of spatial overlap between these orbitals influences the efficiency of charge transfer. In some fluorophores, inhibiting the twisting motion that facilitates ICT can lead to a marked improvement in quantum yields. rsc.org For this compound, the piperidine ring could act as a weak donor and the fluorophenyl ring as an acceptor, though significant ICT is not necessarily expected without stronger donor/acceptor groups.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational landscape and dynamics of larger systems over longer timescales.

Conformational Analysis and Geometry Optimization

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. For a substituted piperidine ring, the primary conformations are the chair, boat, and twist-boat forms, with the chair being the most stable in most cases. nih.govresearchgate.net Substituents on the ring can adopt either an axial or an equatorial position, and the preference between these is a critical aspect of the molecule's three-dimensional structure.

Extensive computational studies on fluorinated piperidines have been conducted to understand the factors governing their conformational preferences. nih.govnih.gov Using DFT calculations (M06-2X/def2-QZVPP), the free enthalpy differences (ΔG) between equatorial and axial conformers of 3-fluoropiperidine (B1141850) and its derivatives were determined in both the gas phase and in solution. nih.govresearchgate.net

The results show a strong preference for the fluorine atom to be in the axial position (F-axial) in solution, a phenomenon influenced by a combination of charge-dipole interactions, hyperconjugation, and solvation effects. nih.govresearchgate.net For example, for the N-trifluoroacetamide (TFA) derivative of 3-fluoropiperidine in chloroform, the axial conformer is favored by 1.1 kcal/mol over the equatorial conformer. nih.gov

Compound Derivative (Solvent)ΔG (axial → equatorial) [kcal/mol]Preferred Conformation
3-Fluoropiperidine-TFA (Chloroform)+1.1Axial
3-Fluoropiperidine-HCl (Water)+2.2Axial
3-Fluoropiperidine-NH (Water)+1.2Axial

Positive ΔG values indicate the equatorial conformer is higher in energy than the axial one. Data from computational analysis (M06-2X/def2-QZVPP). nih.govresearchgate.net

Geometry optimization is the process of finding the lowest energy arrangement of atoms in a molecule. arxiv.org For this compound, this would involve determining the preferred conformation of the piperidine ring (likely a chair), the orientation of the 2-fluorophenyl group (axial or equatorial), and the rotational angle of the phenyl ring. The bulky 2-fluorophenyl group would introduce significant steric interactions, which would play a major role in determining the most stable geometry, likely favoring an equatorial position to minimize steric hindrance.

Ligand-Receptor Docking Studies

Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. This technique is crucial in drug discovery for screening virtual libraries of compounds and for understanding the binding mode of a potential drug molecule like this compound.

Molecular docking studies involve placing the 3D structure of the ligand into the binding site of a receptor and calculating the binding affinity, often represented as a docking score. These scores help in ranking different compounds and in identifying the most promising candidates for further investigation. For piperidine derivatives, docking studies have been instrumental in exploring their interactions with various biological targets, including enzymes and receptors. The process typically involves preparing the protein structure by removing water molecules and adding hydrogen atoms, followed by defining the binding site or "grid box" where the ligand is expected to bind. The ligand's conformational flexibility is often taken into account to find the most stable binding pose.

Protein-Ligand Interaction Analysis and Identification of Crucial Amino Acid Residues

Following docking simulations, a detailed analysis of the protein-ligand interactions is performed to understand the molecular basis of binding. For a compound such as this compound, this analysis would identify the key amino acid residues in the receptor's binding pocket that are involved in the interaction.

These interactions can be of several types:

Hydrogen Bonds: The piperidine nitrogen atom can act as a hydrogen bond acceptor or donor, forming crucial interactions with polar amino acid residues.

Hydrophobic Interactions: The phenyl ring and the piperidine ring can engage in hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Pi-Pi Stacking: The fluorophenyl group can form pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction that can contribute to binding affinity and selectivity.

Identifying these crucial amino acid residues is vital for understanding the structure-activity relationship and for designing new analogs with improved binding affinity.

Simulation of Binding Modes and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a dynamic view of its interaction with a biological target, complementing the static picture provided by molecular docking.

An MD simulation of the ligand-receptor complex, placed in a simulated physiological environment (water, ions), can reveal:

The stability of the predicted binding pose over time.

Conformational changes in both the ligand and the protein upon binding.

The role of water molecules in mediating protein-ligand interactions.

The free energy of binding, which is a more accurate measure of binding affinity than docking scores.

These simulations help in validating docking results and in providing a more realistic understanding of the binding event at an atomic level. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict the biological activity of new, unsynthesized derivatives.

The development of a QSAR model involves several steps:

Data Set: A series of piperidine derivatives with experimentally determined biological activities (e.g., IC50 values) is required.

Molecular Descriptors: Various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity), are calculated. nih.gov These descriptors quantify the structural features of the molecules.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

A well-validated QSAR model can be a valuable tool for designing new piperidine derivatives with potentially higher activity.

In Silico Prediction of Biological Activity and Targets (e.g., SwissTargetPrediction, PASS)

In the early stages of drug discovery, computational tools can be used to predict the likely biological targets and the spectrum of biological activities for a novel compound like this compound. This helps in prioritizing compounds for further experimental testing. clinmedkaz.org

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of similarity. It compares the query molecule to a database of known active compounds and suggests potential targets. clinmedkaz.org

PASS (Prediction of Activity Spectra for Substances) is another online tool that predicts a wide range of biological activities (pharmacological effects, mechanisms of action, toxicity, etc.) for a given chemical structure. clinmedkaz.org The predictions are presented as a list of potential activities with a corresponding probability (Pa for "probability to be active" and Pi for "probability to be inactive").

For new piperidine derivatives, these tools can suggest potential therapeutic applications, such as in the treatment of central nervous system disorders, cancer, or as antimicrobial agents. clinmedkaz.org For instance, a study on a related triazolothiadiazine compound containing a 2-fluorophenyl moiety utilized PASS to predict potential anticancer activities by identifying key molecular targets. researchgate.net

Below is an illustrative table of potential biological activities that could be predicted for a hypothetical piperidine derivative using a tool like PASS.

Predicted Biological ActivityPa (Probability to be active)
Kinase Inhibitor> 0.7
GPCR Ligand> 0.6
Enzyme Inhibitor> 0.5
Antineoplastic> 0.5
Neuromuscular Blocker> 0.4

This table is for illustrative purposes and does not represent actual predicted data for this compound.

Future Directions and Emerging Research Opportunities

Development of Novel and More Efficient Synthetic Methodologies

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical endeavor in modern organic chemistry. alfa-chemistry.com For 3-(2-fluorophenyl)piperidine, future research will likely focus on creating more streamlined and versatile synthetic routes.

Current strategies for the synthesis of fluorinated piperidines often involve the hydrogenation of the corresponding fluoropyridines. For instance, rhodium catalysts have been shown to be effective in the synthesis of 3-substituted piperidines bearing partially fluorinated groups under mild conditions. alfa-chemistry.com These reactions, however, can sometimes be complicated by hydrodefluorination, leading to undesirable byproducts. alfa-chemistry.com

Future synthetic methodologies could explore:

Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of this compound is crucial, as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. alfa-chemistry.com

Catalytic C-H Functionalization: Direct functionalization of the piperidine (B6355638) ring would offer a more atom-economical approach compared to traditional multi-step syntheses.

Flow Chemistry: The use of continuous flow reactors could enable better control over reaction parameters, improve safety, and facilitate scalability.

A comparative overview of potential synthetic strategies is presented in Table 1.

MethodologyDescriptionPotential AdvantagesPotential Challenges
Catalytic Hydrogenation of FluoropyridinesReduction of a 2-fluoro-3-phenylpyridine (B1586118) precursor using a metal catalyst (e.g., Rhodium, Palladium). alfa-chemistry.comReadily available starting materials.Risk of hydrodefluorination, potential for mixture of isomers. alfa-chemistry.com
Asymmetric SynthesisEnantioselective synthesis to obtain a single stereoisomer. alfa-chemistry.comAccess to stereochemically pure compounds with potentially improved efficacy and safety.May require complex chiral catalysts and multi-step procedures.
C-H FunctionalizationDirect introduction of the 2-fluorophenyl group onto a pre-formed piperidine ring.High atom economy, potentially fewer synthetic steps.Achieving regioselectivity and controlling reactivity can be difficult.
Flow ChemistrySynthesis in a continuous flow reactor.Enhanced safety, improved reaction control, and easier scalability.Requires specialized equipment and process optimization.

Advanced SAR Elucidation through Combinatorial Chemistry and High-Throughput Screening

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, a systematic exploration of its SAR is essential for optimizing its potency, selectivity, and pharmacokinetic properties.

Combinatorial chemistry offers a powerful platform for the rapid synthesis of large libraries of related compounds. By systematically modifying the substituents on both the piperidine and the phenyl rings, researchers can generate a diverse set of analogs of this compound. These libraries can then be subjected to high-throughput screening (HTS) to identify compounds with desired biological activities.

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: Investigating the effect of different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the phenyl ring can provide insights into the electronic and steric requirements for optimal activity.

Substitution on the Piperidine Ring: Modifications to the piperidine nitrogen, such as the introduction of different alkyl or aryl groups, can significantly impact a compound's properties.

Stereochemistry: As mentioned earlier, the stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. alfa-chemistry.com

The data generated from these HTS campaigns can be used to build robust SAR models, guiding the design of more potent and selective analogs.

Exploration of Novel Biological Targets for Therapeutic Applications

The piperidine scaffold is present in a wide array of drugs targeting various biological systems, including the central nervous system (CNS), cardiovascular system, and infectious agents. alfa-chemistry.com While the precise biological targets of this compound are not extensively characterized in publicly available literature, the broader class of piperidine derivatives is known to interact with a diverse range of receptors, enzymes, and ion channels.

Future research should focus on identifying and validating the specific molecular targets of this compound. This can be achieved through a combination of in silico and experimental approaches:

In Silico Target Prediction: Computational tools can be used to screen this compound against databases of known protein structures to predict potential binding partners.

Phenotypic Screening: High-content screening in various cell-based models can reveal the compound's effects on cellular phenotypes, providing clues about its mechanism of action.

Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify the proteins that directly bind to this compound.

Given the known activities of other fluorinated piperidines, potential therapeutic areas for exploration include:

Central Nervous System Disorders: Many piperidine-based drugs act as antipsychotics, antidepressants, or analgesics. alfa-chemistry.com

Oncology: Some piperidine derivatives have shown promise as anticancer agents.

Infectious Diseases: The piperidine scaffold is also found in some antimicrobial and antiviral compounds. alfa-chemistry.com

A table summarizing potential biological targets for investigation is provided below.

Potential Target ClassExamplesRationale for Investigation
G-Protein Coupled Receptors (GPCRs)Dopamine (B1211576) receptors, Serotonin (B10506) receptorsMany CNS-active drugs with a piperidine scaffold target these receptors.
EnzymesKinases, ProteasesPiperidine derivatives have been developed as inhibitors of various enzymes involved in disease. alfa-chemistry.com
Ion ChannelsVoltage-gated sodium or calcium channelsSome piperidine compounds modulate ion channel activity, relevant for neurological and cardiovascular conditions.
TransportersMonoamine transportersThe piperidine moiety is a key feature in some reuptake inhibitors.

Integration of Multidisciplinary Approaches in Drug Discovery and Development

The successful development of this compound as a therapeutic agent will necessitate a highly integrated and multidisciplinary approach. Modern drug discovery relies on the seamless collaboration between various scientific disciplines.

Key components of an integrated approach include:

Computational Chemistry and Molecular Modeling: In silico methods can be used for lead optimization, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and understanding the molecular basis of drug-target interactions.

Structural Biology: Determining the crystal structure of this compound bound to its target protein can provide invaluable insights for rational drug design.

In Vitro and In Vivo Pharmacology: A comprehensive suite of in vitro assays and in vivo animal models is required to evaluate the efficacy, safety, and pharmacokinetic profile of the compound.

Process Chemistry and Formulation Development: As a lead candidate progresses, chemists and pharmaceutical scientists will need to develop a scalable and cost-effective synthesis and formulate the compound into a stable and bioavailable dosage form.

By leveraging the synergies between these different areas of expertise, the full therapeutic potential of this compound can be more effectively explored and realized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.